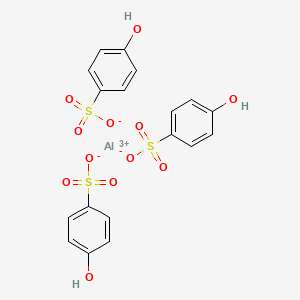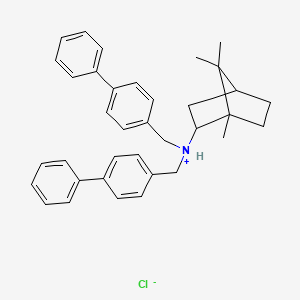
2-(Diethylamino)ethyl benzylcarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl benzylcarbamate hydrochloride is a chemical compound with the molecular formula C14H22N2O2·HCl. It is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a diethylamino group, an ethyl chain, and a benzylcarbamate moiety, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl benzylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(diethylamino)ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted carbamates.
Hydrolysis: Benzyl alcohol and 2-(diethylamino)ethanol.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
科学的研究の応用
2-(Diethylamino)ethyl benzylcarbamate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the preparation of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbamate moiety can form stable interactions with target proteins. The exact molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl benzylcarbamate hydrochloride
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
2-(Diethylamino)ethyl benzylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
特性
CAS番号 |
101491-49-0 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC名 |
2-(benzylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)10-11-18-14(17)15-12-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H |
InChIキー |
GLCDWBIJMJMHRV-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)NCC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)


![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)



![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)

![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)

